5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid
Overview
Description
5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid: is a boronic acid derivative with the molecular formula C11H13BBrNO3 and a molecular weight of 297.94 g/mol . This compound is characterized by the presence of a bromine atom, a pyrrolidine ring, and a boronic acid group attached to a phenyl ring. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a variety of biochemical pathways due to their ability to interact with various biological targets .
Result of Action
The effects would depend on the specific biological targets that the compound interacts with and the nature of these interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is recommended to be stored at a temperature of 2-8°C , indicating that its stability could be affected by temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid typically involves the following steps:
Pyrrolidine-1-carbonylation: The attachment of the pyrrolidine-1-carbonyl group to the phenyl ring is carried out using a suitable acylating agent, such as pyrrolidine-1-carbonyl chloride, under basic conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Nucleophiles: Amines, thiols.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the bromine and pyrrolidine-1-carbonyl groups, making it less versatile in certain reactions.
3-Bromo-5-(pyrrolidine-1-carbonyl)phenylboronic Acid: Similar structure but with different substitution patterns on the phenyl ring.
Pyrrolidine-1-carbonylphenylboronic Acid: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of both the bromine atom and the pyrrolidine-1-carbonyl group, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for the synthesis of a wide range of derivatives and the exploration of diverse applications in scientific research .
Properties
IUPAC Name |
[3-bromo-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BBrNO3/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-3-1-2-4-14/h5-7,16-17H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGGTNHRKDMFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N2CCCC2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BBrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190219 | |
Record name | Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901190219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-36-9 | |
Record name | Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-bromo-5-(1-pyrrolidinylcarbonyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901190219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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